6-Bromo-2-methylnicotinaldehyde CAS number and properties
6-Bromo-2-methylnicotinaldehyde CAS number and properties
An In-depth Technical Guide to 6-Bromo-2-methylnicotinaldehyde: Synthesis, Properties, and Applications
Abstract
6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2) is a substituted pyridine derivative that serves as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring a bromine atom amenable to cross-coupling reactions, a reactive aldehyde for derivatization, and a methyl group on the pyridine core, provides multiple strategic points for molecular elaboration. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, proposing a logical synthetic strategy, exploring its vast applications in drug discovery, outlining its predicted spectroscopic signature, and providing critical safety and handling protocols based on data from analogous structures.
Chemical Identity and Core Properties
6-Bromo-2-methylnicotinaldehyde is identified by the CAS number 926293-55-2.[1] The core structure consists of a pyridine ring with a carbaldehyde group at the 3-position (nicotinaldehyde), a methyl group at the 2-position, and a bromine atom at the 6-position. This specific arrangement of functional groups makes it a pivotal intermediate for constructing complex molecular architectures.
Molecular Structure
Caption: Proposed synthetic workflow for 6-Bromo-2-methylnicotinaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromo-2-methylpyridin-3-ol A common strategy for introducing functionality at the 3-position of a 2-substituted pyridine is to start from 2-amino-6-bromopyridine. Diazotization followed by hydrolysis would yield 6-bromo-2-pyridinone, which can be methylated. A more direct route may involve starting with a pre-functionalized pyridine. For instance, a plausible precursor is 6-bromo-2-methylpyridin-3-amine.
Step 2: Conversion to the Aldehyde Assuming the precursor (6-Bromo-2-methylpyridin-3-yl)methanol is synthesized or available:
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Dissolution: Dissolve (6-Bromo-2-methylpyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM) or acetonitrile.
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Oxidation: Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The choice of MnO₂ is often preferred for oxidizing benzylic/allylic type alcohols due to its selectivity and milder reaction conditions, preventing over-oxidation to the carboxylic acid.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake with additional solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 6-Bromo-2-methylnicotinaldehyde.
Applications in Research and Drug Development
The true value of 6-Bromo-2-methylnicotinaldehyde lies in its capacity as a versatile intermediate for synthesizing high-value, complex molecules. Its applications are primarily centered in medicinal chemistry and materials science. [2]
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Medicinal Chemistry Scaffold: The pyridine core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. This compound provides a pre-functionalized version of this core.
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Cross-Coupling Reactions: The C6-bromo position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) at this vector.
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Aldehyde Handle Chemistry: The aldehyde group at the C3 position is a versatile functional handle. It can undergo:
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Reductive Amination: To introduce substituted amine side chains, a crucial step in building many kinase inhibitor libraries. [3] * Wittig and Horner-Wadsworth-Emmons Reactions: To install carbon-carbon double bonds for chain extension. [3] * Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings. [3] * Nucleophilic Addition: To create secondary alcohols for further functionalization.
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Precursor to Bioactive Molecules: Analogous structures are key intermediates in the synthesis of potent enzyme inhibitors, such as phosphodiesterase 10 (PDE10) inhibitors for treating neurological disorders and various kinase inhibitors for oncology. [4]The strategic placement of the bromo, methyl, and aldehyde groups allows for precise modification to optimize target binding, selectivity, and pharmacokinetic properties.
Predicted Spectroscopic Profile
No experimental spectra for 6-Bromo-2-methylnicotinaldehyde were found. The following profile is predicted based on the analysis of its structure and data from closely related isomers. [5]This information is critical for reaction monitoring and final product characterization.
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¹H NMR:
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Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm.
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their precise shifts will be influenced by the electronic effects of the three substituents.
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Methyl Protons (-CH₃): A singlet expected around δ 2.5-2.8 ppm.
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¹³C NMR:
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Seven distinct signals are expected.
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Carbonyl Carbon: δ 190-200 ppm.
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Aromatic Carbons: Signals in the δ 120-160 ppm range. The carbon bearing the bromine atom (C6) would be shifted relative to an unsubstituted pyridine.
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Methyl Carbon: δ 20-25 ppm.
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
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Bands in the 1550-1600 cm⁻¹ region for the pyridine ring C=C and C=N stretching vibrations.
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C-H stretching bands for the aromatic and methyl groups around 2800-3100 cm⁻¹ .
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Mass Spectrometry (MS):
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The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine. A pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [5]
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Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Bromo-2-methylnicotinaldehyde is not publicly available. Therefore, safety protocols must be established based on data from closely related structural analogs, such as 6-bromonicotinaldehyde and 6-bromo-2-pyridinecarboxaldehyde. [6][7]The compound should be handled as hazardous until specific toxicological data is generated.
Hazard Identification (Anticipated)
| Hazard Class | Category | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 (Assumed) |
Source: Extrapolated from data for structural isomers.[6][7][8]
Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible. [9][10]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). [9] * Skin and Body Protection: Wear a laboratory coat. Ensure no skin is exposed. [8] * Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator. [10]* First Aid Measures:
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Inhalation: Move the victim to fresh air. Seek immediate medical attention. [9] * Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
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Conclusion
6-Bromo-2-methylnicotinaldehyde is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and organic synthesis. Its three distinct functional groups offer a rich platform for diverse chemical transformations, enabling the rapid generation of complex molecular libraries. While comprehensive data on its synthesis and physical properties are sparse, logical synthetic routes and a predicted analytical profile can be established. Due to its anticipated hazards, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel.
References
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Georganics. 6-BROMO-2-PYRIDINECARBOXALDEHYDE - SAFETY DATA SHEET. Available from: [Link]
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PubChem. 6-Bromo-3-pyridinecarboxaldehyde. Available from: [Link]
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National Institutes of Health. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available from: [Link]
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (PDF). Available from: [Link]
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National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]
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National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
Sources
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